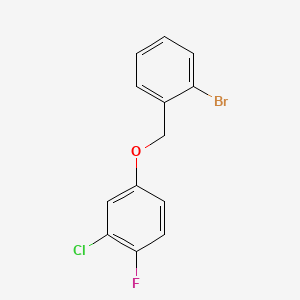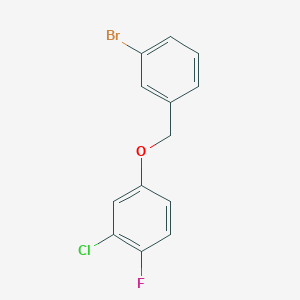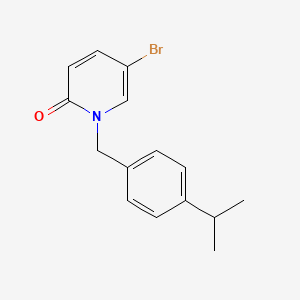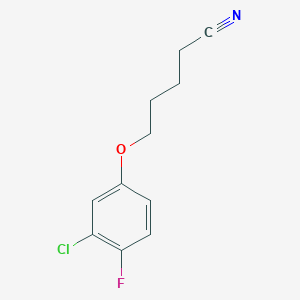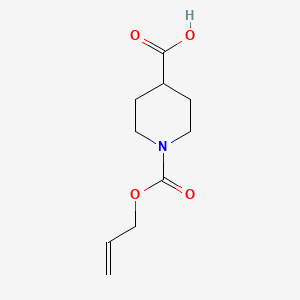![molecular formula C10H11FN2O5S B7891762 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891762.png)
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a fluorinated nitrobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, where the nitro group can be reduced, and the sulfonyl group can be involved in oxidation reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Iron and ammonium chloride for nitro group reduction.
Bases: Triethylamine for substitution reactions.
Solvents: Tetrahydrofuran (THF) is commonly used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Coupled Products: Coupling reactions can yield various substituted aromatic compounds.
科学研究应用
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes.
作用机制
The mechanism of action of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The sulfonyl group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
4-Fluoronitrobenzene: A precursor in the synthesis of various fluorinated aromatic compounds.
Uniqueness
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both a fluorinated nitrobenzene moiety and a morpholine ring. This combination imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it valuable in medicinal chemistry and materials science.
属性
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYSMISNMBHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
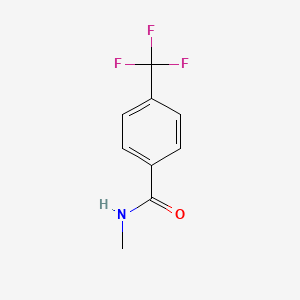
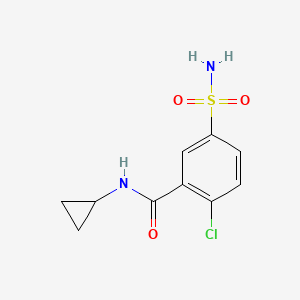
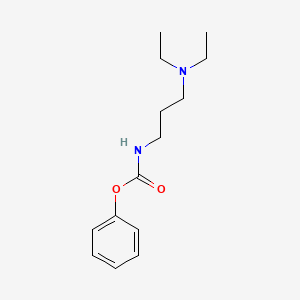
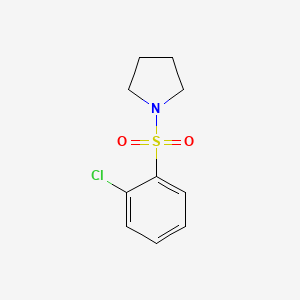

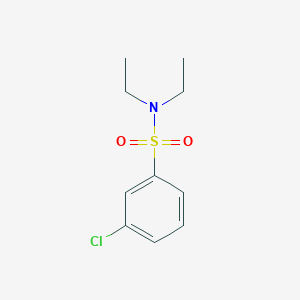

![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891735.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891740.png)
